2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide
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Overview
Description
2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, along with a benzenesulfonamidoethyl group and a nitrophenylacetamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and structure-activity relationships.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the development of new drugs or as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity, while the benzenesulfonamidoethyl and nitrophenylacetamide groups can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide include other triazolopyridazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused ring system and functional groups, leading to different chemical and biological properties.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives have a pyrazine ring instead of a pyridazine ring, which can affect their reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H19N7O5S2 |
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Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-[[3-[2-(benzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H19N7O5S2/c29-20(23-15-6-8-16(9-7-15)28(30)31)14-34-21-11-10-18-24-25-19(27(18)26-21)12-13-22-35(32,33)17-4-2-1-3-5-17/h1-11,22H,12-14H2,(H,23,29) |
InChI Key |
FDLDITDICJORKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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